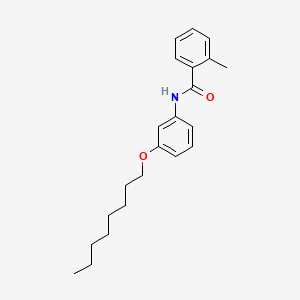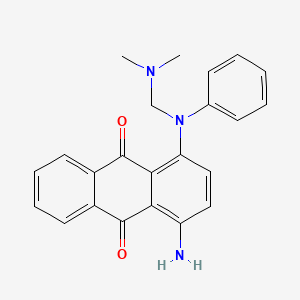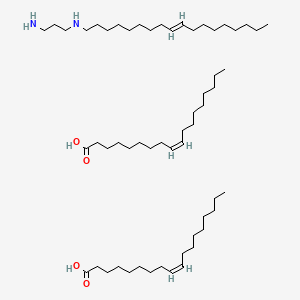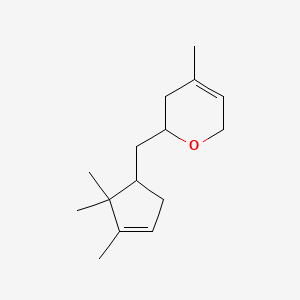
2H-Pyran, 3,6-dihydro-4-methyl-2-((2,2,3-trimethyl-3-cyclopenten-1-yl)methyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Pyran, 3,6-dihydro-4-methyl-2-((2,2,3-trimethyl-3-cyclopenten-1-yl)methyl)- is an organic compound with the molecular formula C15H22O This compound is part of the pyran family, characterized by a six-membered ring containing one oxygen atom
准备方法
Synthetic Routes and Reaction Conditions
One common method to synthesize 2H-Pyran, 3,6-dihydro-4-methyl-2-((2,2,3-trimethyl-3-cyclopenten-1-yl)methyl)- involves the reaction of methyl vinyl ether with 2,5-dichloro-2,5-dimethyl-2,5-dihydropyran under acidic conditions . This reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to achieve the desired quality for commercial applications.
化学反应分析
Types of Reactions
2H-Pyran, 3,6-dihydro-4-methyl-2-((2,2,3-trimethyl-3-cyclopenten-1-yl)methyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in various substituted pyran derivatives.
科学研究应用
2H-Pyran, 3,6-dihydro-4-methyl-2-((2,2,3-trimethyl-3-cyclopenten-1-yl)methyl)- has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research focuses on its potential use in developing new therapeutic agents.
Industry: It is used in the production of fragrances and flavorings due to its unique aromatic properties.
作用机制
The mechanism of action of 2H-Pyran, 3,6-dihydro-4-methyl-2-((2,2,3-trimethyl-3-cyclopenten-1-yl)methyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
Nerol oxide: Similar in structure but differs in the position of the double bond.
3,6-Dihydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran: Shares a similar pyran ring but with different substituents.
2H-Pyran, 3,4-dihydro-6-methyl-: Another pyran derivative with a different substitution pattern.
Uniqueness
What sets 2H-Pyran, 3,6-dihydro-4-methyl-2-((2,2,3-trimethyl-3-cyclopenten-1-yl)methyl)- apart is its unique combination of a pyran ring with a cyclopentene moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
947237-75-4 |
|---|---|
分子式 |
C15H24O |
分子量 |
220.35 g/mol |
IUPAC 名称 |
4-methyl-2-[(2,2,3-trimethylcyclopent-3-en-1-yl)methyl]-3,6-dihydro-2H-pyran |
InChI |
InChI=1S/C15H24O/c1-11-7-8-16-14(9-11)10-13-6-5-12(2)15(13,3)4/h5,7,13-14H,6,8-10H2,1-4H3 |
InChI 键 |
KGRRKFWSBDRXEE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CCOC(C1)CC2CC=C(C2(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


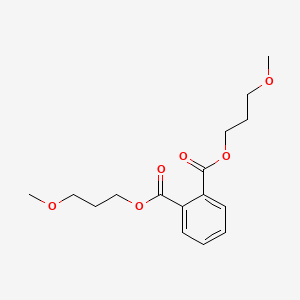
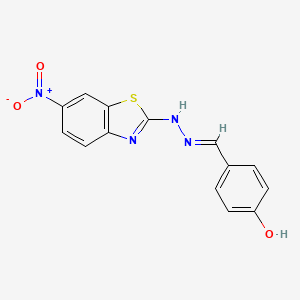
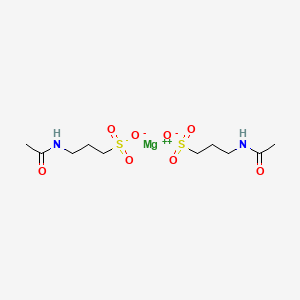


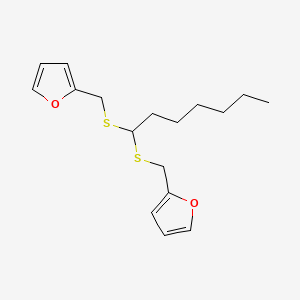
![Dimethoxy[(4-methoxyphenyl)methoxy]methylsilane](/img/structure/B12681888.png)
